molecular formula C13H11Cl2N3O3 B4368555 3-[(3,4-Dichlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid

3-[(3,4-Dichlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B4368555
M. Wt: 328.15 g/mol
InChI Key: RALCPGIXMVBVST-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a 3,4-dichlorobenzylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the ethyl ester of difluoroacetoacetic acid can be treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in essential metabolic processes, leading to the disruption of cellular functions in target organisms. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dichlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid is unique due to the presence of the 3,4-dichlorobenzylamino carbonyl group, which imparts specific biological activities and enhances its potential as a lead compound for drug development. Its ability to undergo various chemical reactions and form diverse derivatives further contributes to its versatility and significance in scientific research.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3/c1-18-6-8(13(20)21)11(17-18)12(19)16-5-7-2-3-9(14)10(15)4-7/h2-4,6H,5H2,1H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALCPGIXMVBVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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